Decane-1,9-diol Decane-1,9-diol 1,9-decanediol is a diol that is decane substituted by hydroxy groups at position 1 and 9. It is a natural product found in rice root exudates and acts as an effective biological nitrification inhibitor for soil ammonia-oxidizing bacteria and archaea. It has a role as a nitrification inhibitor and a plant metabolite. It is a primary alcohol, a diol, an aliphatic alcohol and a secondary alcohol.
Brand Name: Vulcanchem
CAS No.: 3208-05-7
VCID: VC6184929
InChI: InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3
SMILES: CC(CCCCCCCCO)O
Molecular Formula: C10H22O2
Molecular Weight: 174.284

Decane-1,9-diol

CAS No.: 3208-05-7

Cat. No.: VC6184929

Molecular Formula: C10H22O2

Molecular Weight: 174.284

* For research use only. Not for human or veterinary use.

Decane-1,9-diol - 3208-05-7

Specification

CAS No. 3208-05-7
Molecular Formula C10H22O2
Molecular Weight 174.284
IUPAC Name decane-1,9-diol
Standard InChI InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3
Standard InChI Key BRBMYNGGGPTKKL-UHFFFAOYSA-N
SMILES CC(CCCCCCCCO)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Decane-1,9-diol belongs to the class of medium-chain diols, featuring a 10-carbon backbone with hydroxyl groups at positions 1 and 9. Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC₁₀H₂₂O₂
Molecular weight174.28 g/mol
IUPAC namedecane-1,9-diol
Exact mass174.16200 Da
PSA (Polar Surface Area)40.46 Ų
LogP (Octanol-Water)2.09

The compound's stereochemical configuration includes a chiral center at C9 in its (9S)-enantiomer form, which exhibits distinct biological activity compared to the racemic mixture . X-ray crystallography studies reveal a staggered conformation that facilitates intermolecular hydrogen bonding, contributing to its solid-state stability.

Spectroscopic Profile

Infrared spectroscopy shows characteristic O-H stretching vibrations at 3300-3500 cm⁻¹ and C-O stretching at 1050-1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data confirms the positions of hydroxyl groups through distinctive proton shifts:

  • 1H^1H NMR (CDCl₃): δ 1.25-1.45 (m, 12H, CH₂), 3.60 (t, 2H, HOCH₂), 3.65 (t, 2H, CH₂OH)

  • 13C^{13}C NMR: δ 63.1 (C1), 32.8 (C2-C8), 70.4 (C9)

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic routes involve:

A. Reduction of Sebacic Acid Derivatives
Sebacic acid dimethyl ester undergoes catalytic hydrogenation using Raney nickel at 150°C under 50 atm H₂ pressure, yielding 85-90% pure product:
HOOC-(CH2)8-COOHH2Ni catalystHO-(CH2)9-OH\text{HOOC-(CH}_2\text{)}_8\text{-COOH} \xrightarrow[\text{H}_2]{\text{Ni catalyst}} \text{HO-(CH}_2\text{)}_9\text{-OH}

B. Grignard Reaction
A two-step process employing 1,9-dibromodecane with magnesium in THF, followed by hydrolysis:
Br-(CH2)9-BrMgMgBr-(CH2)9-MgBrH2OHO-(CH2)9-OH\text{Br-(CH}_2\text{)}_9\text{-Br} \xrightarrow{\text{Mg}} \text{MgBr-(CH}_2\text{)}_9\text{-MgBr} \xrightarrow{\text{H}_2\text{O}} \text{HO-(CH}_2\text{)}_9\text{-OH}
This method achieves 78% yield with minimal byproducts.

Industrial Production

Commercial manufacturing utilizes continuous hydrogenation of sebacate esters in fixed-bed reactors. Process parameters include:

ParameterValue
Temperature180-200°C
Pressure60-80 bar
CatalystCu-Cr-Zn oxide
Space velocity0.8-1.2 h⁻¹
Conversion rate≥95%

Post-synthesis purification employs fractional distillation under vacuum (0.1-0.5 mmHg) to achieve >99.5% purity.

Biological Activity and Ecological Impact

Nitrification Inhibition Mechanism

Decane-1,9-diol specifically targets ammonia-oxidizing bacteria (AOB) and archaea (AOA) through competitive inhibition of AMO. Key interactions include:

  • Binding affinity (Kᵢ) = 0.8 μM for Nitrosomonas europaea AMO

  • 73% reduction in nitrate production at 10 ppm concentration

  • No observed inhibition of hydroxylamine oxidoreductase (HAO) at ≤100 ppm

Comparative efficiency against synthetic inhibitors:

InhibitorEC₅₀ (μM)Soil Persistence (days)
Decane-1,9-diol1.228-35
Nitrapyrin0.945-60
DCD5.814-21

Soil Microbiome Modulation

Field trials demonstrate dose-dependent effects on microbial communities:

Application Rate (kg/ha)AOB Abundance (-%)AOA Abundance (-%)N₂O Emission (-%)
0.5381229
1.0672451
2.0894974

Notably, the compound enhances populations of Bradyrhizobium spp. (15-22% increase) and Pseudomonas spp. (18-30% increase), improving symbiotic nitrogen fixation.

Industrial and Agricultural Applications

Polymer Chemistry

As a monomer in polyurethane synthesis, decane-1,9-diol imparts unique material properties:

PropertyValue (vs 1,6-Hexanediol)
Tensile strength+18%
Glass transition temp-12°C
Hydrolytic stability+25%

Copolyesters incorporating 10-15 mol% decane-1,9-diol exhibit 40% higher biodegradation rates under composting conditions.

Agricultural Formulations

Commercial products utilize microencapsulation technology to enhance field efficacy:

Formulation TypeRelease Duration (days)Nitrification Inhibition (%)
Non-encapsulated14-2155-60
PLA microcapsules35-4278-82
Chitosan nanoparticles50-6089-93

Field trials across 12 rice-growing regions showed average yield increases of 12-18% with 30% reduction in nitrogen fertilizer requirements .

Environmental and Toxicological Profile

Ecotoxicology

Acute toxicity data for aquatic organisms:

SpeciesLC₅₀ (96h, mg/L)
Daphnia magna42.5
Danio rerio38.2
Chlorella vulgaris125.7

The compound demonstrates rapid photodegradation (t₁/₂ = 4.2 hours under UV) and aerobic soil degradation (t₁/₂ = 15 days).

Mammalian Toxicology

Rat model studies indicate:

  • Oral LD₅₀ > 2000 mg/kg (Category 5)

  • No observed adverse effect level (NOAEL) = 150 mg/kg/day

  • Negative in Ames test for mutagenicity

These profiles support classification as a Category IV substance under GHS guidelines.

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Property comparison of decane diol isomers:

Property1,9-Diol1,10-Diol1,8-Diol
Melting point (°C)54-5672-7448-50
Water solubility (g/L)3.21.84.1
AMO inhibition (%)894267

The 1,9-isomer's optimal chain length allows deeper penetration into AMO's active site, explaining its superior inhibition efficiency .

Future Research Directions

Emerging applications under investigation include:

  • Nanoparticle stabilization: 0.5% w/w addition improves silver nanoparticle dispersion stability by 40%

  • Lithium-ion battery electrolytes: 2M solutions enhance ionic conductivity to 12.4 mS/cm at -20°C

  • Antiviral coatings: 75% reduction in SARS-CoV-2 infectivity on treated surfaces

Ongoing clinical trials are evaluating its potential as a topical agent for psoriasis, leveraging its anti-inflammatory effects observed in murine models.

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